molecular formula C8H10O3 B1277385 2-Buten-1-ylsuccinic Anhydride CAS No. 7538-42-3

2-Buten-1-ylsuccinic Anhydride

Cat. No. B1277385
CAS RN: 7538-42-3
M. Wt: 154.16 g/mol
InChI Key: YCYZOWYCOUNUTM-NSCUHMNNSA-N
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Description

Physical And Chemical Properties Analysis

2-Buten-1-ylsuccinic Anhydride is a liquid at 20°C . It should be stored under inert gas . It is moisture sensitive . The flash point is 124 °C . The specific gravity is 1.13 and the refractive index is 1.47 .

Scientific Research Applications

Mass Spectrometry Enhancements

2-Buten-1-ylsuccinic anhydride has been utilized in the enhancement of mass spectrometric analysis. Ligon and Dorn (1986) demonstrated its application in conferring negative charge and surface activity to primary and secondary amines, which benefits the analysis of organic analytes in SIMS (Secondary Ion Mass Spectrometry) (Ligon & Dorn, 1986).

Nanoparticle and Starch Modification

García-Gurrola et al. (2019) explored the synthesis and succinylation of starch nanoparticles using a form of 2-Buten-1-ylsuccinic anhydride, specifically 2-octen-1-ylsuccinic anhydride. This study revealed the potential of this compound in the field of biopolymer modification and nanoparticle engineering (García-Gurrola et al., 2019).

Polymerization Research

Ochiai, Tomita, and Endo (2002) investigated the anionic polymerization behavior of a related compound, 2-methyl-4-phenyl-1-buten-3-yne, which provides insights into the effects of substituents at the 2-position in polymerization processes. This research contributes to the broader understanding of how similar compounds can be utilized in polymer science (Ochiai, Tomita, & Endo, 2002).

Film-Forming Properties in Pharmaceuticals

Tarvainen et al. (2003) focused on the film-forming properties of ethyl cellulose and starch acetate using n-alkenyl succinic anhydrides, including a variant of 2-Buten-1-ylsuccinic anhydride. This study emphasizes its application in improving the mechanical properties and flexibility of pharmaceutical coatings (Tarvainen et al., 2003).

Emulsification and Solubility Enhancement

Choi, Girek, Shin, and Lim (2002) investigated the structural and physical characterization of octenylsuccinyl β-cyclodextrin, a derivative of β-cyclodextrin substituted by 2-octen-1-ylsuccinic anhydride. Their findings highlighted its ability to enhance solubility and emulsification, particularly in the context of complexation and dissolution for certain compounds (Choi, Girek, Shin, & Lim, 2002).

Surfactant Synthesis

Dix (2001) presented the synthesis of anionic gemini surfactants using bis(1-dodecenylsuccinamic acids), derived from a reaction involving a form of 2-Buten-1-ylsuccinic anhydride. This work contributes to the development of surfactants with low CMC values, demonstrating the compound's relevance in the field of surfactant chemistry (Dix, 2001).

Safety And Hazards

2-Buten-1-ylsuccinic Anhydride can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

3-[(E)-but-2-enyl]oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-3-4-6-5-7(9)11-8(6)10/h2-3,6H,4-5H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYZOWYCOUNUTM-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347211
Record name 3-[(E)-But-2-enyl]oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Buten-1-ylsuccinic Anhydride

CAS RN

7538-42-3
Record name 3-[(E)-But-2-enyl]oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Buten-1-ylsuccinic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PS Schwarz, S Laha, J Janssen, T Huss… - Chemical …, 2021 - pubs.rsc.org
… We purchased (E/Z)-2-buten-1-ylsuccinic anhydride (product) and (E/Z)-2-hexenyl-1-ylsuccinic anhydride (product of competitor 2) from TCI chemicals. Succinic acid (competitor 1), …
Number of citations: 18 pubs.rsc.org

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